molecular formula C37H42Cl2N4O2Sn B10784495 Tin ethyl ethiopurpurin

Tin ethyl ethiopurpurin

Cat. No.: B10784495
M. Wt: 764.4 g/mol
InChI Key: MCTOGTBIQBEIBZ-UHFFFAOYSA-K
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Description

Tin Ethyl Etiopurpurin: is a synthetic purpurin compound with photosensitizing properties. It is known for its ability to preferentially accumulate in tumor cells due to their increased metabolic rate.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Tin Ethyl Etiopurpurin involves the reaction of tin(II) acetate, tin(II) chloride, tin(II) sulfate, or tin(II) 2-ethylhexanoate with appropriate organic precursors. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: : Industrial production of Tin Ethyl Etiopurpurin may involve large-scale chemical reduction synthesis using tin precursor agents. The process requires precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: : Tin Ethyl Etiopurpurin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve halogenating agents or other electrophiles under specific conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tin Ethyl Etiopurpurin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tin Ethyl Etiopurpurin involves its accumulation in tumor cells, where it acts as a photosensitizer. Upon exposure to specific wavelengths of light, the compound generates reactive oxygen species that induce cell death in the targeted tumor cells. This process involves molecular targets and pathways related to cellular metabolism and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Tin Ethyl Etiopurpurin is unique due to its specific photosensitizing properties and its ability to selectively accumulate in tumor cells. This selectivity enhances its effectiveness in photodynamic therapy compared to other similar compounds .

Properties

Molecular Formula

C37H42Cl2N4O2Sn

Molecular Weight

764.4 g/mol

InChI

InChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;+4/p-3

InChI Key

MCTOGTBIQBEIBZ-UHFFFAOYSA-K

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C4N3[Sn+2]N5C(=CC1=N2)C(C6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)C)CC)C.[Cl-].[Cl-]

Origin of Product

United States

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